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Compound of Interest

Compound Name:
3-Phenyl-3-

(trifluoromethyl)morpholine

CAS No.: 1639963-96-4

Cat. No.: B2457337 Get Quote

Part 1: Strategic Analysis & Retrosynthesis
The Scaffold Significance
The 3-phenyl-3-(trifluoromethyl)morpholine core features a quaternary carbon center

adjacent to the nitrogen atom. This structural motif offers two critical pharmacological

advantages:

Metabolic Blockade: The trifluoromethyl (

) group at the

-position to the amine prevents oxidative metabolism (N-dealkylation or

-oxidation) by Cytochrome P450 enzymes.

Conformational Lock: The bulky quaternary center restricts the conformational flexibility of

the morpholine ring, potentially locking the molecule into a bioactive conformation that

enhances receptor binding affinity.

Retrosynthetic Logic
Direct trifluoromethylation of an existing morpholine ring is synthetically challenging due to the

high energy barrier of generating quaternary centers on secondary amines. Therefore, the most
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robust strategy involves constructing the quaternary center prior to ring closure.

We utilize a De Novo Assembly Strategy starting from a trifluoromethyl ketone.

Figure 1: Retrosynthetic analysis revealing the linear construction of the quaternary center

followed by cyclization.

Part 2: Detailed Experimental Protocol
Phase 1: Construction of the Quaternary Center
(Strecker Synthesis)
Objective: Synthesize 2-amino-3,3,3-trifluoro-2-phenylpropanoic acid.

Imine Formation & Cyanation:

Reagents: 2,2,2-Trifluoroacetophenone (1.0 eq), TMSCN (1.2 eq),

in MeOH (excess).

Procedure: In a pressure tube, dissolve 2,2,2-trifluoroacetophenone in

. Add Titanium(IV) isopropoxide (

) as a Lewis acid catalyst to promote imine formation. Stir at RT for 1 h, then add TMSCN
dropwise. Seal and heat to

for 12 h.

Mechanism: Nucleophilic attack of cyanide on the in situ generated ketimine.

Workup: Quench with saturated

. Extract with EtOAc. The intermediate aminonitrile is often unstable; proceed immediately
to hydrolysis.

Acid Hydrolysis:

Reagents: Conc.
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(

), Reflux.

Procedure: Dissolve the crude aminonitrile in conc.

.[1] Reflux (

) for 4–6 hours to hydrolyze the nitrile to the carboxylic acid.

Purification: Concentrate to dryness. Triturate with diethyl ether to remove non-polar

byproducts. Isolate the amino acid hydrochloride salt.[2]

Phase 2: Reduction to Amino Alcohol
Objective: Synthesize 2-amino-3,3,3-trifluoro-2-phenylpropan-1-ol.

Reduction:

Reagents:

(2.5 eq), dry THF,

to Reflux.

Procedure:

1. Suspend

in anhydrous THF under Argon at

.

2. Add the amino acid (from Phase 1) portion-wise (exothermic).

3. Reflux for 12 hours.

4. Fieser Workup: Cool to

. Carefully add water (

mL),
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(

mL), then water (

mL). Filter the white precipitate.

Checkpoint: The product is a 1,2-amino alcohol.[3] Verify by MS (M+1) and IR (broad

OH/NH stretch).

Phase 3: Morpholine Ring Closure
Objective: Cyclization to 3-phenyl-3-(trifluoromethyl)morpholine.

This step uses a "one-pot" acylation-alkylation sequence, which is superior to direct alkylation

with dihaloethanes due to steric hindrance at the quaternary center.

Acylation (Formation of the Amide):

Reagents: Chloroacetyl chloride (1.1 eq),

(2.0 eq), DCM,

.

Procedure: Dissolve the amino alcohol in DCM/

. Add chloroacetyl chloride dropwise at

. Stir for 1 h. This forms the intermediate N-(2-hydroxy-1-phenyl-1-(trifluoromethyl)ethyl)-2-
chloroacetamide.

Cyclization (Formation of the Lactam):

Reagents:

(2.5 eq) or

, dry THF/Toluene (1:1).

Procedure: Dissolve the crude chloroacetamide in dry THF. Cool to
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and add

. The alkoxide attacks the alkyl chloride, closing the ring to form 5-phenyl-5-
(trifluoromethyl)morpholin-3-one.

Note: The numbering changes in the lactam intermediate, but the relative positions remain

fixed.

Final Reduction:

Reagents:

(1M, 3.0 eq) or

.

Procedure: Reflux the lactam with borane-THF complex for 4 hours. Quench with

MeOH/HCl to break the boron-amine complex. Basify with

and extract with DCM.

Part 3: Characterization Data
The presence of the

group makes NMR the primary validation tool.

NMR Spectroscopy
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Nucleus
Expected Signal (

ppm)
Multiplicity Assignment

-72.0 to -75.0 Singlet (Diagnostic)

7.20 – 7.50 Multiplet Phenyl Protons (5H)

3.80 – 4.10 Multiplet
Morpholine C2-H

(Adjacent to O)

2.90 – 3.20 Multiplet
Morpholine C5/C6-H

(Adjacent to N)

~125 (q,

)
Quartet Carbon

~65 – 70 (q,

)
Quartet Quaternary C3 Center

Mass Spectrometry
Technique: ESI-MS (Positive Mode) or GC-MS.

Expected Ion:

Fragmentation: Loss of

(M-20) or

(M-69) is common in high-energy collisions.

Part 4: Troubleshooting & Optimization
Common Pitfall: Steric Hindrance
The bulky phenyl and trifluoromethyl groups at the same carbon create significant steric

crowding.

Issue: Incomplete cyclization during Phase 3 (Step 2).
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Solution: Use a stronger base (

instead of

) and heat to reflux in toluene. The elevated temperature overcomes the activation energy
barrier imposed by sterics.

Common Pitfall: Boron Complexation
Morpholines often form stable complexes with borane byproducts after reduction.

Issue: Low yield or "missing" product in NMR.

Solution: Ensure rigorous acidic hydrolysis (reflux with

for 1 h) after the borane reduction step to free the amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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